Zinc Carbonate Hydroxide dihydrate

Description

Systematic IUPAC Nomenclature and Structural Formula

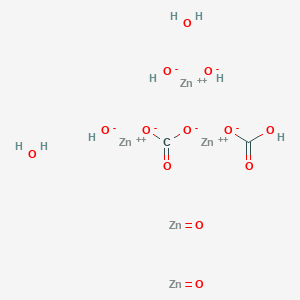

The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as carbonic acid; zinc; dihydrate , reflecting its composition of carbonate anions (CO₃²⁻), zinc cations (Zn²⁺), hydroxide groups (OH⁻), and two water molecules of crystallization. Its molecular formula, CH₆O₅Zn , derives from the stoichiometric combination of one carbonate ion (CO₃²⁻), two hydroxide ions (OH⁻), one zinc ion (Zn²⁺), and two water molecules (H₂O).

Structural analysis reveals a layered configuration where zinc cations occupy both octahedral and tetrahedral coordination sites. The carbonate and hydroxide anions bridge these metal centers, while water molecules occupy interlayer spaces, stabilizing the crystal lattice. The SMILES notation C(=O)(O)O.O.O.[Zn] explicitly represents this arrangement: a carbonate group (C(=O)(O)O), two water molecules (O.O), and a zinc atom.

Table 1: Key Nomenclatural and Structural Data

| Property | Description |

|---|---|

| IUPAC Name | Carbonic acid; zinc; dihydrate |

| Molecular Formula | CH₆O₅Zn |

| Structural Formula | ZnCO₃·2Zn(OH)₂·2H₂O |

| Coordination Geometry | Octahedral (Zn²⁺) and tetrahedral (Zn²⁺) |

Historical Terminology and Synonyms in Mineralogical Contexts

Historically, this compound has been referenced under multiple designations, reflecting evolving analytical methods and mineralogical conventions. Early studies identified it as basic zinc carbonate , emphasizing its mixed anion composition. In mineralogical contexts, it associates with hydrozincite (Zn₅(CO₃)₂(OH)₆), though distinctions arise in hydration states and zinc-to-carbonate ratios.

Synonyms include zinc hydroxide carbonate hydrate and zinc carbonate hydroxide hydrate , often used interchangeably in industrial catalogs. The term dihydrate specifically denotes the two water molecules integral to its crystalline structure, differentiating it from anhydrous or monohydrate forms.

Table 2: Historical and Mineralogical Synonyms

| Term | Contextual Usage |

|---|---|

| Basic zinc carbonate | Industrial chemistry |

| Hydrozincite (partial match) | Mineralogy |

| Zinc hydroxy carbonate | Materials science |

Relationship to Zinc Hydroxy Carbonate Polymorphs

This compound exists within a broader family of zinc hydroxy carbonates, differing in hydration levels and structural motifs. Hydrozincite (Zn₅(CO₃)₂(OH)₆) shares a similar layered architecture but lacks bound water molecules, while smithsonite (ZnCO₃) represents a pure carbonate form without hydroxide groups.

Under hydrothermal conditions (1–2 GPa, 100–200°C), zinc hydroxide dihydrate (Zn₅(OH)₁₀·2H₂O) forms, showcasing variable Zn²⁺ coordination states. This phase transitions to carbonate-bearing variants when exposed to CO₂, illustrating the thermodynamic interplay between hydroxylation and carbonation.

Table 3: Comparative Analysis of Zinc Hydroxy Carbonate Phases

| Phase | Formula | Key Features |

|---|---|---|

| This compound | ZnCO₃·2Zn(OH)₂·2H₂O | Contains structural water, mixed anions |

| Hydrozincite | Zn₅(CO₃)₂(OH)₆ | Anhydrous, higher Zn:CO₃ ratio |

| Smithsonite | ZnCO₃ | Pure carbonate, trigonal crystal system |

Properties

Molecular Formula |

C2H8O13Zn5 |

|---|---|

Molecular Weight |

567.0 g/mol |

IUPAC Name |

trizinc;hydrogen carbonate;oxozinc;carbonate;trihydroxide;dihydrate |

InChI |

InChI=1S/2CH2O3.5H2O.2O.5Zn/c2*2-1(3)4;;;;;;;;;;;;/h2*(H2,2,3,4);5*1H2;;;;;;;/q;;;;;;;;;;;3*+2/p-6 |

InChI Key |

YLOBXDYHBIQOJO-UHFFFAOYSA-H |

Canonical SMILES |

C(=O)(O)[O-].C(=O)([O-])[O-].O.O.[OH-].[OH-].[OH-].O=[Zn].O=[Zn].[Zn+2].[Zn+2].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc Carbonate Hydroxide Dihydrate can be synthesized through several methods. One common laboratory method involves the hydrothermal treatment of an aqueous solution of zinc acetate dihydrate (Zn(CH3COO)2·2H2O) and urea (NH2CONH2) at 120°C . This process results in the formation of nanoparticles with a size range of 20-40 nm.

Industrial Production Methods: In industrial settings, this compound is often produced by the co-precipitation method. This involves dissolving zinc nitrate hexahydrate (Zn(NO3)2·6H2O) in deionized water and then adding a precipitating agent such as sodium carbonate or ammonium bicarbonate . The resulting precipitate is then filtered, washed, and dried to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Zinc Carbonate Hydroxide Dihydrate undergoes various chemical reactions, including decomposition, oxidation, and substitution. For instance, it decomposes upon heating to form zinc oxide (ZnO) and carbon dioxide (CO2) at temperatures between 180°C and 350°C .

Common Reagents and Conditions:

Decomposition: Heating the compound results in the formation of zinc oxide and carbon dioxide.

Reaction with Acids: this compound reacts with hydrochloric acid (HCl) to produce zinc chloride (ZnCl2), water (H2O), and carbon dioxide (CO2).

Major Products Formed:

Zinc Oxide (ZnO): Formed through thermal decomposition.

Zinc Chloride (ZnCl2): Formed through reaction with hydrochloric acid.

Scientific Research Applications

Zinc Carbonate Hydroxide Dihydrate has a wide range of applications in scientific research:

Biology: Investigated for its potential antimicrobial properties and its role in biological systems.

Medicine: Explored for its use in pharmaceuticals as a mild astringent and antiseptic.

Industry: Utilized in the production of pigments, rubber, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which Zinc Carbonate Hydroxide Dihydrate exerts its effects is primarily through its decomposition to zinc oxide. Zinc oxide, in turn, interacts with various molecular targets and pathways. For example, zinc oxide nanoparticles can generate reactive oxygen species (ROS) that have antimicrobial properties . Additionally, zinc ions released from the compound can interact with cellular components, affecting enzyme activity and cellular metabolism .

Comparison with Similar Compounds

Table 1: Key Properties of Zinc Carbonate Hydroxide Dihydrate and Related Compounds

Solubility and Stability

Table 2: Solubility Product Constants (Ksp) at 25°C

This compound exhibits intermediate solubility compared to zinc oxalate dihydrate and zinc hydroxide. Its thermal stability is lower than ZnO, decomposing at temperatures above 200°C .

Thermal Decomposition Pathways

- This compound: $$ \text{Zn}5(\text{CO}3)2(\text{OH})6.2\text{H}2\text{O} \xrightarrow{\Delta} 5\text{ZnO} + 2\text{CO}2↑ + 8\text{H}_2\text{O}↑ $$ Dehydration occurs first, followed by carbonate decomposition .

- Zinc Hydroxide Acetate Dihydrate: Decomposes in ethanol to form anhydrous zinc acetate and ZnO, avoiding high-temperature steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.